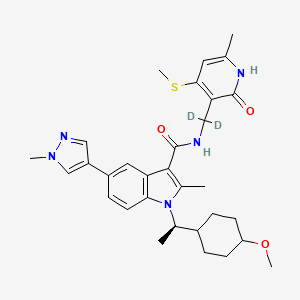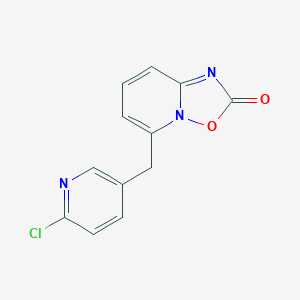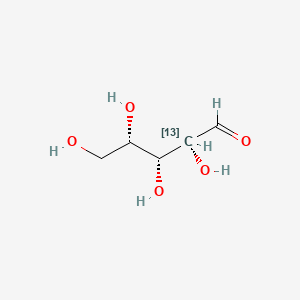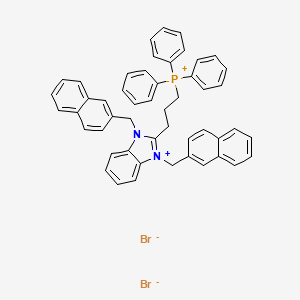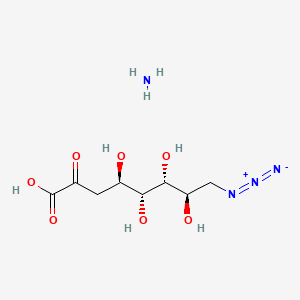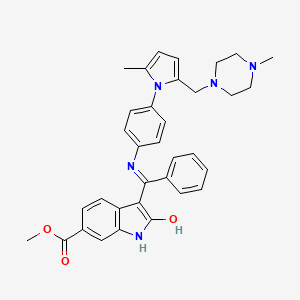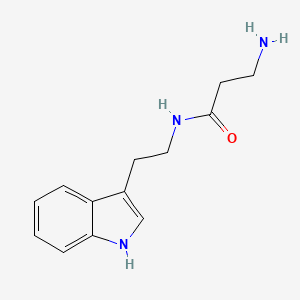
Indole-C2-amide-C2-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole-C2-amide-C2-NH2 is a chemical compound characterized by the presence of an indole ring with an amide group and an amino group at the C2 position Indole is a nitrogen-containing heterocyclic compound that is a core structure in many bioactive molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indole-C2-amide-C2-NH2 typically involves the functionalization of the indole ring at the C2 position. One common method is the umpolung approach, where the indole molecule behaves as an electrophile at the C2 position. Another approach involves metal-catalyzed functionalization, where transition metals such as palladium or nickel are used to catalyze the addition of the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Indole-C2-amide-C2-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can introduce different substituents at the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and catalyst concentration are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amides, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Indole-C2-amide-C2-NH2 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Indole-C2-amide-C2-NH2 involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to proteins, enzymes, and receptors, modulating their activity. The amide and amino groups at the C2 position enhance its binding affinity and specificity . The compound can act as an inhibitor or activator of various biological processes, depending on the target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carboxamide: Similar structure with a carboxamide group at the C3 position.
Indole-2-carboxylic acid: Contains a carboxylic acid group at the C2 position.
Indole-3-acetic acid: A naturally occurring plant hormone with an acetic acid group at the C3 position.
Uniqueness
Indole-C2-amide-C2-NH2 is unique due to the presence of both amide and amino groups at the C2 position, which enhances its reactivity and potential applications. This dual functionalization allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C13H17N3O |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C13H17N3O/c14-7-5-13(17)15-8-6-10-9-16-12-4-2-1-3-11(10)12/h1-4,9,16H,5-8,14H2,(H,15,17) |
Clé InChI |
ANPPXRSQOVOACQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)



